(3-(3-Fluoropropoxy)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

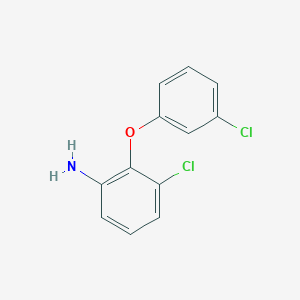

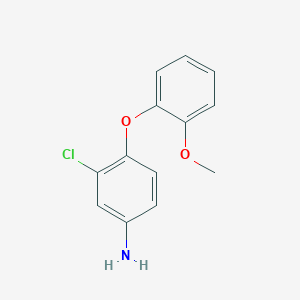

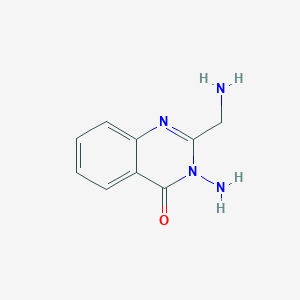

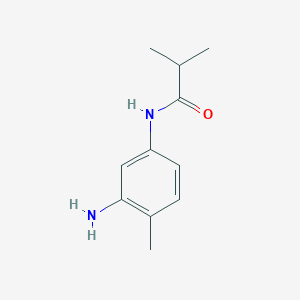

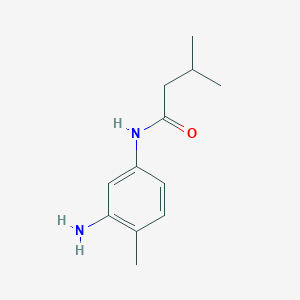

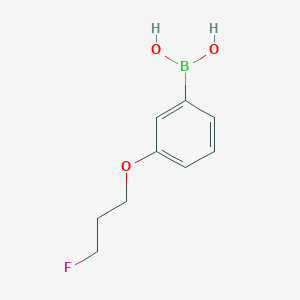

“(3-(3-Fluoropropoxy)phenyl)boronic acid” is a boronic acid derivative . It is used in research and development. The molecular formula is C9H12BFO3 and the average mass is 197.999 Da .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic reagents and boranes . The Suzuki–Miyaura coupling is a common method for the synthesis of boronic acids . This method involves the reaction of organometallic reagents with boranes to form the boronic acid .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various methods . Geometry optimization was performed for the possible conformations of the molecule using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of two organoboron reagents in the presence of a palladium catalyst .Physical and Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It has a molecular formula of C9H12BFO3 and an average mass of 197.999 Da .Wissenschaftliche Forschungsanwendungen

Optical Modulation and Sensing Applications

Boronic acids, including (3-(3-Fluoropropoxy)phenyl)boronic acid derivatives, have been extensively studied for their ability to bind with diols, which is useful in saccharide recognition and sensing applications. For example, a study demonstrated the use of phenyl boronic acids conjugated to polymers for aqueous dispersion of single-walled carbon nanotubes (SWNTs), which quench near-infrared fluorescence in response to saccharide binding. This research illustrated a clear link between the molecular structure of boronic acids and the optical properties of SWNTs, highlighting the potential for saccharide sensing applications (Mu et al., 2012).

Reactivity and Kinetic Studies

Research on boronic acids has also delved into their kinetic reactivity, particularly in understanding the reactivity of boronic acid and boronate ions towards various compounds. A study contrasting the reactivity of phenylboronic and 3-fluorophenylboronic acids with propylene glycol revealed significant insights into the kinetic behaviors of these compounds, challenging previous assumptions and providing a deeper understanding of their chemical reactivity (Watanabe et al., 2013).

Synthesis and Structural Analysis

Another aspect of research focuses on the synthesis and crystal structure analysis of boronic acid derivatives. For instance, amino-3-fluorophenyl boronic acid was synthesized and analyzed for its crystal structure, providing valuable information on its chemical properties and potential applications in constructing glucose-sensing materials (Das et al., 2003).

Complexation and Analytical Applications

Boronic acids' ability to form complexes with diols and alpha-hydroxy acids has been exploited in various analytical applications. Research on 3-acrylamide phenyl boronic acid (3-APB) incorporated into hydrogels has shown promising results in developing holographic sensors for L-lactate, demonstrating the versatility of boronic acids in creating responsive and reversible sensing mechanisms (Sartain et al., 2008).

Catalysis and Amide Formation

Studies have also explored the use of boronic acid derivatives as catalysts for chemical reactions, such as the direct amide formation between carboxylic acids and amines. Research in this area has led to the synthesis of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts, highlighting the potential of boronic acids in facilitating efficient and environmentally friendly chemical processes (Arnold et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various sensing applications, in the manipulation of proteins, in the separation of glycated molecules, and in the development of therapeutics . Future research will likely continue to explore these and other applications of boronic acids .

Eigenschaften

IUPAC Name |

[3-(3-fluoropropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYJXAFWBGCCBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCF)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590222 |

Source

|

| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-01-6 |

Source

|

| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.